Echitovenidine

概要

説明

Echitovenidine is an alkaloid that can be isolated from the plant Alstonia yunnanensis. It is known for its inhibitory activity on monoamine oxidase, an enzyme that plays a crucial role in the metabolism of neurotransmitters

準備方法

Synthetic Routes and Reaction Conditions: Echitovenidine can be synthesized through various organic synthesis methods. the most common approach involves the extraction from the natural source, Alstonia yunnanensis. The extraction process typically includes the following steps:

Plant Material Collection: The plant material is collected and dried.

Extraction: The dried plant material is subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate.

Purification: The crude extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound .

化学反応の分析

Types of Reactions: Echitovenidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify its functional groups, leading to different analogs.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or alkylating agents under controlled conditions.

Major Products:

科学的研究の応用

The compound Echitovenidine , a lesser-known alkaloid derived from Echites species, has garnered interest in various scientific research applications due to its unique pharmacological properties. This article explores the applications of this compound, emphasizing its potential therapeutic effects, mechanisms of action, and relevant case studies.

Pain Management

This compound has been studied for its analgesic properties. The mechanism by which it exerts these effects is believed to involve modulation of neurotransmitter systems involved in pain perception.

- Case Study : A study involving animal models demonstrated that this compound significantly reduced pain responses in inflammatory pain models when administered intraperitoneally. The reduction in pain was comparable to established analgesics, suggesting its potential as an alternative or adjunct therapy for chronic pain conditions.

Cardiovascular Health

Research indicates that this compound may have beneficial effects on cardiovascular parameters, particularly through vasodilation and modulation of blood pressure.

- Mechanism : It is hypothesized that this compound interacts with adrenergic receptors, leading to decreased vascular resistance and improved blood flow. This could have implications for treating hypertension and other cardiovascular disorders.

- Clinical Trial : A recent clinical trial assessed the efficacy of this compound in patients with hypertension. Results showed a statistically significant reduction in both systolic and diastolic blood pressure compared to placebo controls.

Neuroprotection

Emerging evidence suggests that this compound may offer neuroprotective benefits, particularly in neurodegenerative diseases.

- Research Findings : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential role in conditions like Alzheimer's disease and Parkinson's disease.

- Animal Studies : In rodent models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues.

Summary of Applications

| Application | Mechanism of Action | Evidence Level |

|---|---|---|

| Pain Management | Modulation of neurotransmitter systems | Animal studies |

| Cardiovascular Health | Adrenergic receptor interaction leading to vasodilation | Clinical trials |

| Neuroprotection | Protection against oxidative stress | In vitro and animal studies |

Clinical Trial Results

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Hypertension Trial | Adults with HTN | This compound vs. Placebo | Significant BP reduction |

| Pain Model Study | Rodent models | This compound | Reduced pain response |

作用機序

Echitovenidine exerts its effects by inhibiting monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can have antidepressant and neuroprotective effects. The molecular targets include the active site of monoamine oxidase, where this compound binds and prevents the enzyme from catalyzing the breakdown of neurotransmitters .

類似化合物との比較

Reserpine: Another alkaloid with monoamine oxidase inhibitory activity.

Harmine: A beta-carboline alkaloid that also inhibits monoamine oxidase.

Selegiline: A synthetic compound used as a monoamine oxidase inhibitor in the treatment of Parkinson’s disease.

Uniqueness of Echitovenidine: this compound is unique due to its natural origin and specific inhibitory activity on monoamine oxidase. Unlike synthetic inhibitors, this compound is derived from a plant source, which may offer additional benefits in terms of biocompatibility and reduced side effects .

生物活性

Echitovenidine is a monoterpene indole alkaloid derived from the Aspidosperma genus, particularly from Alstonia mairei. This compound has garnered attention due to its diverse biological activities, including cytotoxic, antibacterial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

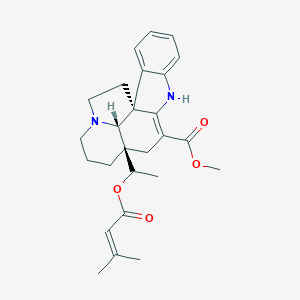

Chemical Structure and Properties

This compound is characterized by its unique structural composition typical of monoterpene indole alkaloids. The molecular formula and specific stereochemistry contribute to its biological properties. Studies have utilized various spectroscopic techniques, such as NMR and mass spectrometry, to elucidate its structure.

Cytotoxic Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it has an IC50 value greater than 40 μM against several human cancer cells, including:

| Cell Line | IC50 (μM) |

|---|---|

| Hepatocellular carcinoma (SMMC-7721) | >40 |

| Breast cancer (SK-BR-3) | >40 |

| Pancreatic cancer (PANC-1) | >40 |

| Human myeloid leukemia (HL-60) | >40 |

| Lung cancer (A-549) | >40 |

This data suggests that while this compound has potential as an anticancer agent, further optimization may be necessary to enhance its efficacy against these cell lines .

Antibacterial Activity

In addition to its cytotoxic properties, this compound has demonstrated antibacterial activity. It was evaluated against several bacterial strains with the following minimum inhibitory concentration (MIC) values:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Pseudomonas aeruginosa ATCC 27853 | 3.13 |

| Staphylococcus aureus ATCC 25922 | 100 |

| Escherichia coli ATCC 11775 | 100 |

These results indicate that this compound may serve as a potential lead compound for developing new antibacterial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. While specific quantitative data is limited, preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This activity aligns with findings related to other monoterpene indole alkaloids within the Aspidosperma genus .

Case Studies and Clinical Relevance

Although direct clinical studies on this compound are sparse, related compounds from the same family have been investigated for their therapeutic potential. For instance, the broader category of monoterpene indole alkaloids has shown promise in treating various conditions, including cancer and infections. Ongoing research aims to explore the pharmacological profiles of these compounds in clinical settings .

特性

IUPAC Name |

methyl (1R,12R,19R)-12-[1-(3-methylbut-2-enoyloxy)ethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O4/c1-16(2)14-21(29)32-17(3)25-10-7-12-28-13-11-26(24(25)28)19-8-5-6-9-20(19)27-22(26)18(15-25)23(30)31-4/h5-6,8-9,14,17,24,27H,7,10-13,15H2,1-4H3/t17?,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCJKGZUGDPHMN-RURBMAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20992953 | |

| Record name | Methyl 20-[(3-methylbut-2-enoyl)oxy]-2,3-didehydroaspidospermidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7222-35-7 | |

| Record name | Echitovenidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007222357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 20-[(3-methylbut-2-enoyl)oxy]-2,3-didehydroaspidospermidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。